Ethyl 4-bromomethyl-2-(4-pyridyl)thiazole-5-carboxylate
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Overview
Description
Ethyl 4-bromomethyl-2-(4-pyridyl)thiazole-5-carboxylate is a synthetic organic compound with the molecular formula C12H11BrN2O2S and a molecular weight of 327.20 g/mol . This compound is characterized by a thiazole ring, which is a five-membered ring containing both sulfur and nitrogen atoms. The presence of the bromomethyl and pyridyl groups makes it a versatile intermediate in organic synthesis, particularly in the pharmaceutical industry .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 4-bromomethyl-2-(4-pyridyl)thiazole-5-carboxylate typically involves the bromination of a precursor thiazole compound. One common method includes the reaction of ethyl 2-(4-pyridyl)thiazole-5-carboxylate with bromine in the presence of a suitable solvent like dichloromethane. The reaction is carried out at room temperature and monitored by thin-layer chromatography (TLC) until completion .
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors, which allow for better control over reaction conditions and improved safety. The use of automated systems ensures consistent product quality and reduces the risk of human error .
Chemical Reactions Analysis
Types of Reactions
Ethyl 4-bromomethyl-2-(4-pyridyl)thiazole-5-carboxylate undergoes several types of chemical reactions, including:
Nucleophilic Substitution: The bromomethyl group is highly reactive towards nucleophiles, leading to the formation of various substituted thiazole derivatives.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to yield different products.
Common Reagents and Conditions
Nucleophilic Substitution: Common nucleophiles include amines, thiols, and alkoxides.
Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an amine would yield an aminomethyl thiazole derivative .
Scientific Research Applications
Ethyl 4-bromomethyl-2-(4-pyridyl)thiazole-5-carboxylate has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of Ethyl 4-bromomethyl-2-(4-pyridyl)thiazole-5-carboxylate involves its interaction with specific molecular targets, such as enzymes and receptors. The bromomethyl group can form covalent bonds with nucleophilic sites on proteins, leading to the inhibition of enzyme activity or modulation of receptor function . The thiazole ring also contributes to the compound’s binding affinity and specificity .
Comparison with Similar Compounds
Similar Compounds
- Ethyl 2-aminothiazole-5-carboxylate
- Ethyl 4-bromopyrrole-2-carboxylate
- Ethyl 4-quinazolone-2-carboxylate
Uniqueness
Ethyl 4-bromomethyl-2-(4-pyridyl)thiazole-5-carboxylate is unique due to the presence of both a bromomethyl group and a pyridyl group on the thiazole ring. This combination of functional groups enhances its reactivity and makes it a valuable intermediate for the synthesis of a wide range of biologically active compounds .
Properties
Molecular Formula |
C12H11BrN2O2S |
---|---|
Molecular Weight |
327.20 g/mol |
IUPAC Name |
ethyl 4-(bromomethyl)-2-pyridin-4-yl-1,3-thiazole-5-carboxylate |
InChI |
InChI=1S/C12H11BrN2O2S/c1-2-17-12(16)10-9(7-13)15-11(18-10)8-3-5-14-6-4-8/h3-6H,2,7H2,1H3 |
InChI Key |
VHVNFCZHFWGVJP-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=C(N=C(S1)C2=CC=NC=C2)CBr |
Origin of Product |
United States |
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